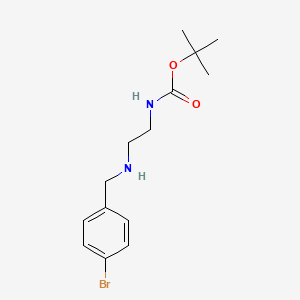
(3-(N,N-ジメチルスルファモイル)-4-メチルフェニル)ボロン酸
概要
説明
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is an organic compound with the CAS Number: 871329-59-8 . It has a molecular weight of 229.06 and its linear formula is C8H12BNO4S .
Synthesis Analysis
The synthesis of similar boronic acid compounds often involves the addition of organometallic reagents to boranes . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .
Molecular Structure Analysis
The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is represented by the linear formula: C8H12BNO4S .
Physical And Chemical Properties Analysis
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at room temperature .
科学的研究の応用
医薬品化学
医薬品化学において、ボロン酸は、がん治療に重要なプロテアソーム阻害剤の開発において極めて重要です 。この化合物中のスルファモイル基は、潜在的に水溶性を高める可能性があり、これは薬物のバイオアベイラビリティに有益です。さらに、ボロン酸部分は、酵素阻害剤として使用できるまたは生体複合体の合成に使用できるボロネート錯体の潜在的な作成を可能にします。
高分子科学
ボロン酸は、ジオールと重合してボロン酸エステルを形成することが知られており、自己修復材料の作成に役立つ可逆的な共有結合を提供します 。問題の特定の化合物は、pH変化や特定の糖の存在などの環境刺激に応答性などのユニークな特性を持つポリマーの開発に使用できます。
オプトエレクトロニクス
ボロン酸を含む有機ホウ素化合物は、ポリマーの電子特性を変更する能力のために、オプトエレクトロニクス材料の開発に不可欠です 。この化合物は、発光ダイオード(LED)、太陽電池、またはさまざまな分析物を検出するためのセンサーに用途を持つ材料を合成するために使用できます。
触媒作用
ボロン酸は、有機合成における汎用性の高い触媒です。 それらは、複雑な有機分子の合成で広く使用されている鈴木-宮浦クロスカップリングを含むさまざまな反応を促進することができます 。化合物中の電子求引性スルファモイル基は、その触媒活性を調節し、より効率的な反応条件につながる可能性があります。
クロスカップリング反応
ボロン酸基は、炭素-炭素結合を形成するための強力なツールである鈴木-宮浦クロスカップリング反応に不可欠です 。この特定の化合物は、他の分子にスルファモイル保護フェニル基を導入するために使用でき、その後、脱保護して、高い合成的有用性を有する官能基である第一アミンを明らかにすることができます。
生体活性化合物
ボロン酸は、さまざまな生体分子と相互作用することができ、新しい生体活性化合物の発見に役立ちます 。問題の化合物は、酵素や受容体に結合する分子の合成のための出発物質として使用でき、新しい薬剤の開発につながる可能性があります。
センシングと検出
ボロン酸は、糖と可逆的な共有結合錯体を形成でき、これはグルコースやその他の糖のセンサーの開発に役立ちます 。この特性は、糖尿病患者の血糖値を監視するなど、医療用途の診断ツールを作成するために活用できます。
環境モニタリング
ボロン酸は、さまざまな有機物および無機物と錯体を形成する能力は、環境モニタリングに適用できます 。この化合物は、汚染物質や環境条件の変化を検出するように設計されたセンサーの一部になり、生態学的保全と公衆衛生の取り組みに貢献します。
作用機序
The mechanism of action of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is based on its ability to form boronate esters. Boronate esters are formed when (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid reacts with a nucleophile, such as an alcohol or amine. The boronate ester then undergoes a nucleophilic substitution reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid have not been extensively studied. However, it has been suggested that (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid may have antimicrobial and anti-inflammatory properties. In addition, (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid for lab experiments include its low cost, ease of use, and availability. In addition, (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is a versatile reagent that can be used in a variety of reactions. The main limitation of using (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is its potential toxicity. Therefore, it should be handled with care and appropriate safety measures should be taken when using it in the laboratory.
将来の方向性
There are many potential future directions for the use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in scientific research. For example, further research could be conducted to explore the potential antimicrobial and anti-inflammatory properties of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid. In addition, further research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in drug delivery systems. Furthermore, research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in the synthesis of polymers and other materials for use in nanotechnology and biotechnology. Finally, research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid as an inhibitor of acetylcholinesterase.
Safety and Hazards
特性
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWTSMRYCPXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
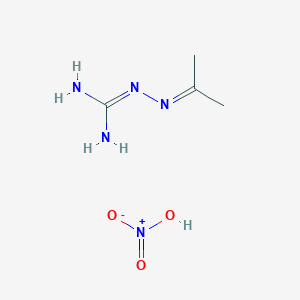
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
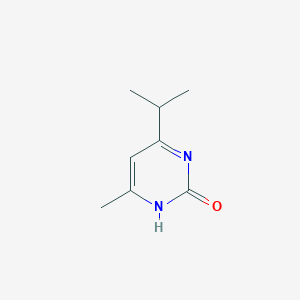
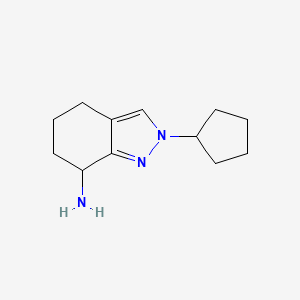
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
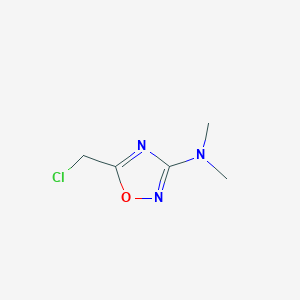
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
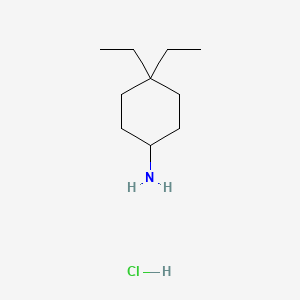
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
